N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine
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Overview
Description
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that features a benzothiadiazepine core with two tert-butyl groups attached to the nitrogen atoms at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminobenzenesulfonamide with tert-butyl isocyanide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N2,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine: Similar in structure but contains a triazine ring instead of a benzothiadiazepine core.
N~2~,N~4~-Di-tert-butyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Another triazine derivative with a methylthio group.
Uniqueness
N~2~,N~4~-Di-tert-butyl-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine core, which imparts distinct chemical and physical properties compared to triazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
574010-85-8 |
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Molecular Formula |
C16H24N4S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-N,4-N-ditert-butyl-1,5-dihydro-3,1,5-benzothiadiazepine-2,4-diimine |
InChI |
InChI=1S/C16H24N4S/c1-15(2,3)19-13-17-11-9-7-8-10-12(11)18-14(21-13)20-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
FITDXYSUCJZRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C1NC2=CC=CC=C2NC(=NC(C)(C)C)S1 |
Origin of Product |
United States |
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